molecular formula C24H50NO7P B3025913 (7R)-4,7-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-22,22,23,23,24,24,25,25,25-d9-1-aminium, 4-oxide, inner salt CAS No. 1872379-72-0

(7R)-4,7-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-22,22,23,23,24,24,25,25,25-d9-1-aminium, 4-oxide, inner salt

Cat. No. B3025913
CAS RN: 1872379-72-0
M. Wt: 504.7 g/mol
InChI Key: ASWBNKHCZGQVJV-AFDOSBPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(7R)-4,7-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-22,22,23,23,24,24,25,25,25-d9-1-aminium, 4-oxide, inner salt” is a complex organic molecule . Unfortunately, there isn’t much specific information available about this compound.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a long carbon chain . The presence of the phosphapentacosan backbone would likely confer rigidity to the molecule, while the hydroxy, trimethylamino, and oxo groups would contribute to its reactivity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (7R)-4,7-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-22,22,23,23,24,24,25,25,25-d9-1-aminium, 4-oxide, inner salt:

Neuroprotective Agents

This compound, also known as Lyso-DHA-PC, is a derivative of docosahexaenoic acid (DHA), which is crucial for brain health. Research indicates that Lyso-DHA-PC can cross the blood-brain barrier more efficiently than DHA itself, making it a promising candidate for neuroprotective therapies. It has potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

Lyso-DHA-PC exhibits significant anti-inflammatory properties. It can modulate inflammatory responses by influencing the production of pro-inflammatory cytokines. This makes it a valuable compound in the development of treatments for chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease .

Cardiovascular Health

The compound’s ability to integrate into cell membranes and influence lipid metabolism suggests its potential in cardiovascular health. Lyso-DHA-PC can help reduce triglyceride levels and improve overall lipid profiles, which are critical factors in preventing cardiovascular diseases such as atherosclerosis and coronary artery disease .

Cancer Research

Lyso-DHA-PC has shown promise in cancer research due to its ability to induce apoptosis (programmed cell death) in cancer cells. Its unique structure allows it to selectively target cancer cells while sparing healthy cells, making it a potential candidate for developing targeted cancer therapies .

Liver Health

Research has indicated that Lyso-DHA-PC can play a role in liver health by reducing hepatic steatosis (fatty liver) and improving liver function. This is particularly relevant in the context of non-alcoholic fatty liver disease (NAFLD) and other liver-related conditions .

Skin Health and Dermatology

The compound’s anti-inflammatory and cell membrane-stabilizing properties make it beneficial for skin health. It can be used in formulations aimed at treating skin conditions such as eczema, psoriasis, and acne. Additionally, its ability to enhance skin barrier function and hydration is valuable in cosmetic applications .

Ophthalmic Applications

Lyso-DHA-PC is also being explored for its potential in ophthalmic applications. DHA is a major component of the retina, and its derivatives like Lyso-DHA-PC can help in the treatment of retinal diseases and conditions such as age-related macular degeneration (AMD) and diabetic retinopathy .

Nutritional Supplements

Given its broad range of health benefits, Lyso-DHA-PC is being considered for use in nutritional supplements. Its enhanced bioavailability compared to DHA makes it an attractive option for dietary formulations aimed at improving overall health and preventing various diseases .

Future Directions

Given the limited information available about this compound, future research could focus on elucidating its synthesis, reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications (e.g., in medicine or materials science) could be explored .

properties

IUPAC Name

[(2R)-2-hydroxy-3-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i1D3,5D2,6D2,7D2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWBNKHCZGQVJV-AFDOSBPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50NO7P
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7R)-4,7-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-22,22,23,23,24,24,25,25,25-d9-1-aminium, 4-oxide, inner salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7R)-4,7-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-22,22,23,23,24,24,25,25,25-d9-1-aminium, 4-oxide, inner salt
Reactant of Route 2
Reactant of Route 2
(7R)-4,7-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-22,22,23,23,24,24,25,25,25-d9-1-aminium, 4-oxide, inner salt
Reactant of Route 3
Reactant of Route 3
(7R)-4,7-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-22,22,23,23,24,24,25,25,25-d9-1-aminium, 4-oxide, inner salt
Reactant of Route 4
Reactant of Route 4
(7R)-4,7-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-22,22,23,23,24,24,25,25,25-d9-1-aminium, 4-oxide, inner salt
Reactant of Route 5
Reactant of Route 5
(7R)-4,7-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-22,22,23,23,24,24,25,25,25-d9-1-aminium, 4-oxide, inner salt
Reactant of Route 6
Reactant of Route 6
(7R)-4,7-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-22,22,23,23,24,24,25,25,25-d9-1-aminium, 4-oxide, inner salt

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